(1Z,3Z)-1,3-Bis(((R)-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline (1Z,3Z)-1,3-Bis(((R)-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline
Brand Name: Vulcanchem
CAS No.: 1429056-54-1
VCID: VC11669622
InChI: InChI=1S/C28H23N3O2/c1-3-9-19(10-4-1)25-17-32-27(30-25)15-23-21-13-7-8-14-22(21)24(29-23)16-28-31-26(18-33-28)20-11-5-2-6-12-20/h1-16,25-26,29H,17-18H2/b23-15-,24-16-/t25-,26-/m0/s1
SMILES: C1C(N=C(O1)C=C2C3=CC=CC=C3C(=CC4=NC(CO4)C5=CC=CC=C5)N2)C6=CC=CC=C6
Molecular Formula: C28H23N3O2
Molecular Weight: 433.5 g/mol

(1Z,3Z)-1,3-Bis(((R)-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline

CAS No.: 1429056-54-1

Cat. No.: VC11669622

Molecular Formula: C28H23N3O2

Molecular Weight: 433.5 g/mol

* For research use only. Not for human or veterinary use.

(1Z,3Z)-1,3-Bis(((R)-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline - 1429056-54-1

Specification

CAS No. 1429056-54-1
Molecular Formula C28H23N3O2
Molecular Weight 433.5 g/mol
IUPAC Name (4R)-4-phenyl-2-[(Z)-[(3Z)-3-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole
Standard InChI InChI=1S/C28H23N3O2/c1-3-9-19(10-4-1)25-17-32-27(30-25)15-23-21-13-7-8-14-22(21)24(29-23)16-28-31-26(18-33-28)20-11-5-2-6-12-20/h1-16,25-26,29H,17-18H2/b23-15-,24-16-/t25-,26-/m0/s1
Standard InChI Key GBRKRIUSANJDJX-HQJCERPHSA-N
Isomeric SMILES C1OC(=N[C@@H]1C2=CC=CC=C2)/C=C/3\N/C(=C\C4=N[C@@H](CO4)C5=CC=CC=C5)/C6=CC=CC=C36
SMILES C1C(N=C(O1)C=C2C3=CC=CC=C3C(=CC4=NC(CO4)C5=CC=CC=C5)N2)C6=CC=CC=C6
Canonical SMILES C1C(N=C(O1)C=C2C3=CC=CC=C3C(=CC4=NC(CO4)C5=CC=CC=C5)N2)C6=CC=CC=C6

Introduction

(1Z,3Z)-1,3-Bis(((R)-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline is a complex organic compound with a molecular formula of C28H23N3O2. This compound is characterized by its unique structure, which includes two oxazole rings connected to an isoindoline backbone through methylene bridges. The compound's stereochemistry is defined by the (R) configuration at the oxazole rings and the (1Z,3Z) configuration of the double bonds.

Molecular Weight and Formula

  • Molecular Weight: 433.5 g/mol

  • Molecular Formula: C28H23N3O2

Stereochemistry

The compound exhibits defined stereochemistry with the (R) configuration at the 4-phenyl-4,5-dihydrooxazol-2-yl moieties and the (1Z,3Z) configuration across the double bonds connecting these moieties to the isoindoline core.

Synonyms and Identifiers

  • PubChem CID: 132549124

  • Synonyms:

    • (1Z,3Z)-1,3-Bis(((R)-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline

    • 1429056-54-1

    • (1Z,3Z)-1,3-Bis[[(4R)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole

    • MFCD32899504

    • (4R)-4-phenyl-2-[(Z)-[(3Z)-3-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole

Structural Analysis

The compound's structure is composed of an isoindoline backbone with two (R)-4-phenyl-4,5-dihydrooxazol-2-yl moieties attached via methylene bridges. The (1Z,3Z) configuration of the double bonds indicates a specific geometric arrangement, which can influence the compound's physical and chemical properties.

Comparison with Related Compounds

A closely related compound is (1Z,3Z)-1,3-Bis(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline, which differs only in the stereochemistry of the oxazole rings, having an (S) configuration instead of (R). Both compounds share similar molecular weights and formulas but differ in their stereochemical properties.

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